(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-methoxy-3-oxopropylthio)methylthio)propanoic acid (S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-methoxy-3-oxopropylthio)methylthio)propanoic acid
Brand Name: Vulcanchem
CAS No.: 120385-98-0
VCID: VC21171313
InChI: InChI=1S/C25H24ClNO4S2/c1-31-24(30)12-14-33-25(32-13-11-23(28)29)19-4-2-3-17(15-19)5-9-21-10-7-18-6-8-20(26)16-22(18)27-21/h2-10,15-16,25H,11-14H2,1H3,(H,28,29)/b9-5+/t25-/m0/s1
SMILES: COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Molecular Formula: C25H24ClNO4S2
Molecular Weight: 502 g/mol

(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-methoxy-3-oxopropylthio)methylthio)propanoic acid

CAS No.: 120385-98-0

Cat. No.: VC21171313

Molecular Formula: C25H24ClNO4S2

Molecular Weight: 502 g/mol

* For research use only. Not for human or veterinary use.

(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-methoxy-3-oxopropylthio)methylthio)propanoic acid - 120385-98-0

CAS No. 120385-98-0
Molecular Formula C25H24ClNO4S2
Molecular Weight 502 g/mol
IUPAC Name 3-[(S)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid
Standard InChI InChI=1S/C25H24ClNO4S2/c1-31-24(30)12-14-33-25(32-13-11-23(28)29)19-4-2-3-17(15-19)5-9-21-10-7-18-6-8-20(26)16-22(18)27-21/h2-10,15-16,25H,11-14H2,1H3,(H,28,29)/b9-5+/t25-/m0/s1
Standard InChI Key FUNFCFISWSRFDG-KPPJJKTOSA-N
Isomeric SMILES COC(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
SMILES COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O
Canonical SMILES COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O

Chemical Identity and Structure

Molecular Specifications

(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid is defined by several key molecular parameters that establish its identity in chemical databases and research literature. These fundamental characteristics are essential for proper identification and categorization of the compound within chemical research contexts. The precise molecular specifications provide researchers with the necessary framework for understanding this compound's behavior in various chemical and biological systems.

Table 1: Key Molecular Parameters

ParameterValue
Chemical Name(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid
CAS Number120385-98-0
Molecular FormulaC₂₅H₂₄ClNO₄S₂
Molecular Weight502.05 g/mol

The compound features multiple functional groups including a carboxylic acid, an ester, thioether linkages, and a substituted quinoline ring. The stereochemical designations (S,E) indicate specific spatial arrangements within the molecule, with the S configuration denoting a particular chiral center and E indicating the trans arrangement around the carbon-carbon double bond (vinyl group) .

Structural Analysis

The complex molecular architecture of this compound can be broken down into several key structural components. The 7-chloroquinolin-2-yl group represents a heterocyclic aromatic system with a chlorine atom at the 7-position. This quinoline moiety is connected to a phenyl ring via a vinyl (ethenyl) linkage in the E (trans) configuration. The phenyl ring contains additional functionalization, with complex substituents including the (3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid group that features both an ester and a carboxylic acid terminal group connected by thioether linkages .

This intricate molecular structure contributes to the compound's unique chemical properties and potential biological activities. The presence of the quinoline ring system, known for its significance in medicinal chemistry, suggests potential applications in pharmaceutical research. Additionally, the carboxylic acid and ester functional groups provide sites for further chemical modifications and potential interaction with biological targets .

Synthesis and Production

Synthetic Routes

The synthesis of (S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid involves specific reaction conditions as documented in chemical literature. The compound has been synthesized using an aqueous medium with Triton X-100 at 40°C. The reaction pathway utilizes enzymatic catalysis, specifically lipase in a phosphate buffer maintained at pH 7.5. This enzymatic approach demonstrates principles of green chemistry by employing biocatalysts under relatively mild conditions .

The synthetic methodology follows kinetic principles, suggesting that reaction rates and selective formation of the desired stereochemistry are critical aspects of the production process. The reported synthetic route appears in literature dating back to 1992, as documented by Smith, Bhupathy, Dezeny, Douglas, and Lander in the Journal of Organic Chemistry .

CompoundCAS NumberYield (%)
(S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid120385-98-095
Related compound120386-00-72

The synthesis also produces a minor amount (2%) of a related compound with CAS number 120386-00-7, which is likely a structural isomer or side product. The presence of this minor component highlights the selectivity challenges in complex organic synthesis and the importance of purification techniques in isolating the desired product .

Analytical Characterization

Mass Spectrometric Analysis

Mass spectrometry provides critical information for confirming the molecular weight and formula of complex organic compounds. For high-resolution mass spectrometry (HRMS) analysis of (S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid, the calculated and found values should be within 0.003 units when m/z is less than 1,000, as is the case with this compound (MW = 502.05 g/mol) .

The characteristic isotope pattern of chlorine (approximately 3:1 ratio between ³⁵Cl and ³⁷Cl) would be evident in the mass spectrum, providing additional confirmation of the molecular structure. Fragmentation patterns would likely show characteristic breaks at the thioether linkages and loss of the carboxyl and methoxy groups under appropriate ionization conditions .

Chirality Assessment

The (S) stereochemical designation in the compound name indicates a specific chiral center that requires appropriate characterization techniques. For chiral compounds, standard methods include polarimetry to measure specific rotation, chiral HPLC for enantiomeric purity determination, and potentially X-ray crystallography if suitable crystals can be obtained .

The precise measurement of enantiomeric purity is crucial for compounds intended for biological testing or pharmaceutical applications, as different enantiomers may exhibit dramatically different biological activities. The composition would typically be reported as enantiomeric excess or ratio, providing quantitative assessment of stereochemical purity .

Related Chemical Systems

Structural Relationships to Similar Compounds

The complex structure of (S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid shares several features with other bioactive molecules documented in chemical literature. The 7-chloroquinoline moiety is present in several pharmacologically relevant compounds, including antimalarial drugs and other medicinal agents. This structural element typically contributes to specific biological activities through interaction with cellular targets .

The vinyl linkage between the quinoline and phenyl rings creates a rigid conjugated system that may influence the compound's electronic properties and molecular conformation. Related structures with similar vinyl bridges often demonstrate interesting photophysical properties and potential for biological applications based on their specific molecular geometries.

Related Compounds in Synthesis

The synthetic pathway for producing (S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid appears to involve related compounds with similar structural features. The synthetic precursor 3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde (CAS: 120578-03-2) has been documented in chemical literature and represents a likely intermediate in the synthesis of the target compound .

Table 3: Related Compounds

CompoundCAS NumberRelationship to Target Compound
3-(2-(7-Chloroquinolin-2-yl)vinyl)benzaldehyde120578-03-2Potential synthetic precursor
Unnamed compound120385-96-8Related structure, potentially an intermediate
Unnamed compound120386-00-7Minor product in synthesis (2% yield)

The presence of these related compounds in chemical databases suggests an established synthetic network surrounding the target molecule, with potential for developing optimized synthetic routes and structural derivatives for specific applications .

Analytical Techniques and Data Processing

Advanced Analytical Methodologies

Modern analytical chemistry offers sophisticated techniques for the comprehensive characterization of complex organic molecules like (S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid. Software platforms such as Compound Discoverer provide integrated approaches for compound identification, comparative analyses, and data visualization that aid researchers in interpreting complex spectral data .

These analytical workflows typically begin with high-resolution liquid chromatography-mass spectrometry (LC-MS) to separate and initially characterize the compound. The resulting data can be processed through spectral libraries and compound databases to help establish structural identity. Fragment ion search (FISh) and other computational tools can assist in ranking putative identifications based on fragmentation patterns .

Quality Control and Data Interpretation

Quality control measures are essential for ensuring reliable analytical results when characterizing complex organic compounds. For large-scale studies involving compounds like (S,E)-3-((3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)(3-Methoxy-3-oxopropylthio)Methylthio)propanoic acid, protocols often include pooled quality control (QC) samples to normalize data and correct for batch effects over time .

The integration of multiple analytical techniques provides complementary data that strengthens structural assignments and purity assessments. Dynamic molecular networks can be constructed to visualize relationships between the target compound and related structures, potentially revealing important structural transformations and metabolic pathways .

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